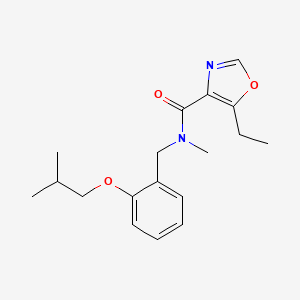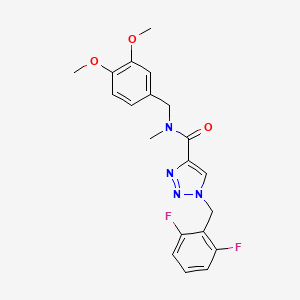![molecular formula C19H25N3O3 B4251944 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide](/img/structure/B4251944.png)
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide
Descripción general
Descripción
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethyl-1-phenylpyrazole and ethylamine, which undergo a series of reactions such as acylation, cyclization, and hydroxylation under controlled conditions. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include inhibition of specific enzymes or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-1-phenylpyrazole: A precursor in the synthesis of the compound.
N-ethylacetamide: A simpler analog with similar functional groups.
4-hydroxyoxolan-3-yl derivatives: Compounds with similar structural features.
Uniqueness
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-ethyl-N-[(3S,4R)-4-hydroxyoxolan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-21(17-11-25-12-18(17)23)19(24)10-16-13(2)20-22(14(16)3)15-8-6-5-7-9-15/h5-9,17-18,23H,4,10-12H2,1-3H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUCQBFYBFQYES-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1COCC1O)C(=O)CC2=C(N(N=C2C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1COC[C@@H]1O)C(=O)CC2=C(N(N=C2C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methylphenyl)amino]-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-2-phenylpropanamide](/img/structure/B4251876.png)
![10-methoxy-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B4251884.png)
![2-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B4251892.png)
![ethyl 4-(3-fluorobenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B4251903.png)
![ethyl 3-benzyl-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4251915.png)
![ethyl 4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B4251927.png)
![4-[(diethylamino)methyl]-5-ethyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-furamide](/img/structure/B4251930.png)
![N~1~-ethyl-O-methyl-N~1~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-L-serinamide dihydrochloride](/img/structure/B4251936.png)
![[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(3-ethynylphenyl)methanone](/img/structure/B4251948.png)

![1-(4-Benzylpiperidin-1-yl)-3-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]propan-1-one](/img/structure/B4251965.png)

![N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B4251971.png)

